molecular formula C29H44O2 B8551786 2,2'-Methylene-bis(4-octylphenol) CAS No. 13222-43-0

2,2'-Methylene-bis(4-octylphenol)

Cat. No.: B8551786
CAS No.: 13222-43-0
M. Wt: 424.7 g/mol
InChI Key: SYVQPYHKGMFXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Methylene-bis(4-octylphenol) is a chemical compound of significant interest in industrial and materials science research. It belongs to the class of alkyl-substituted methylenebisphenols, which are widely recognized for their utility as antioxidants and stabilizers in polymers and plastics . The octyl substituents on the phenolic rings enhance the compound's lipophilicity and compatibility within organic matrices, making it a potential subject of study for improving the durability and lifetime of various synthetic materials. While the specific applications of this exact analog are not fully detailed in the literature, its structural similarity to other bisphenol analogs, such as Bisphenol F (BPF), suggests it may share relevant chemical properties . Researchers are also investigating the mechanisms and effects of various bisphenol analogs. Studies indicate that some bisphenol compounds can interact with biological systems, for instance by binding to nuclear receptors like the estrogen receptor (ER) or through non-genomic pathways such as modulating calcium (Ca²⁺) signaling . This makes compounds within this class relevant for toxicological and endocrine disruption research. The product is provided for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

13222-43-0

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

2-[(2-hydroxy-5-octylphenyl)methyl]-4-octylphenol

InChI

InChI=1S/C29H44O2/c1-3-5-7-9-11-13-15-24-17-19-28(30)26(21-24)23-27-22-25(18-20-29(27)31)16-14-12-10-8-6-4-2/h17-22,30-31H,3-16,23H2,1-2H3

InChI Key

SYVQPYHKGMFXJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CCCCCCCC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Methylene-Bridged Phenols

2,2'-Methylene-bis(4-methyl-6-tert-butylphenol) (AO2246)
  • Structure : Methyl and tert-butyl substituents at positions 4 and 6, respectively.
  • Applications : Effective stabilizer for hydroxyl-terminated polybutadiene (HTPB) binders, outperforming BHT and triphenylphosphine in thermal aging resistance .
  • Physical Properties : Melting point 125–133°C; molecular weight 340.5 g/mol .
4,4'-Methylene-bis(2,6-di-tert-butylphenol)
  • Structure: tert-Butyl groups at positions 2 and 6 on both phenolic rings.
  • Applications : Used in hydraulic fluids and lubricants.
  • Environmental Impact : Persistent in the environment due to low water solubility; classified as a high-production-volume (HPV) chemical in the U.S. .
2,2'-Methylene-bis(4-chlorophenol) (Dichlorophen)
  • Structure : Chlorine substituents at position 3.
  • Applications : Primarily a biocide and antifungal agent; lacks antioxidant utility.
  • Regulatory Status : Regulated under IMIS M129 due to toxicity concerns .
2,2'-Thio-bis(4-octylphenol)
  • Structure : Sulfur bridge (-S-) instead of methylene.

Functional Performance Comparison

Compound Key Applications Thermal Stability Toxicity Concerns Environmental Persistence
2,2'-Methylene-bis(4-octylphenol) Polymers, lubricants High (inferred) Limited data Likely high (lipophilic)
AO2246 Rubber, HTPB binders Excellent Testicular toxicity Moderate
Dichlorophen Biocides, adhesives Low Regulated High
4,4'-MBP Hydraulic fluids Moderate Low acute toxicity High

Research Findings and Synergistic Effects

  • Synthesis Challenges: Phosphorylation of methylene-bridged phenols (e.g., 2,2′-methylene-bis(4,6-di-tert-butylphenol)) requires advanced reactor designs to handle insoluble byproducts, favoring agitated cell reactors (ACR) over tubular systems .
  • Antimicrobial Limitations: Unlike 2,5-di-tert-amylhydroquinone, methylene-bridged phenols lack intrinsic anti-staphylococcal activity, restricting their use in medical adhesives .

Regulatory and Environmental Considerations

  • Dichlorophen : Banned in Japan and monitored under the Canadian Environmental Protection Act due to persistence .
  • 4,4'-MBP : Undergoing REACH evaluation for bioaccumulation risks .

Q & A

Q. Methodological Focus

  • Hirshfeld surface analysis : Resolves ambiguities in X-ray data by mapping 2D fingerprint plots (e.g., H···H spikes at dₑ + dᵢ ≈ 2.4 Å) .
  • Crystallographic refinement : R₁ = 0.0411 and wR₂ = 0.1165 (all data) ensure accuracy in hydrogen placement and anisotropic displacement parameters .

How can discrepancies between theoretical and experimental data be resolved?

Data Contradiction Analysis
Discrepancies in bond lengths/angles (e.g., C–N torsion angles) arise from:

  • Solid-state vs. gas-phase effects : Crystal packing forces distort optimized DFT geometries .
  • Thermal motion : Anisotropic displacement parameters (e.g., Uᵢⱼ > 0.05 Ų) indicate dynamic disorder in the crystal .
    Mitigation : Use hybrid functionals (e.g., M06-2X) to account for dispersion forces .

What are the implications of the compound’s electronic structure for material science?

Advanced Research Question
The HOMO-LUMO gap (2.96 eV) and MEP profile suggest applications in:

  • Organic semiconductors : Charge transport via π-conjugated aromatic systems .
  • Sensor design : Electron-deficient imine sites selectively bind metal ions (e.g., Cu²⁺) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.